molecular formula C13H16ClN3 B14197974 5-Chloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine CAS No. 918134-84-6

5-Chloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine

Cat. No.: B14197974
CAS No.: 918134-84-6
M. Wt: 249.74 g/mol
InChI Key: JMABGJPXHWEGBB-UHFFFAOYSA-N
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Description

5-Chloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom, a cyclobutyl group, and a methyl group further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-5-chlorobenzonitrile, the compound can be synthesized through a series of reactions involving cyclization, reduction, and substitution steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different dihydroquinazoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions, often involving a base and a suitable solvent.

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

5-Chloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine
  • N-Cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine

Uniqueness

5-Chloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

918134-84-6

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

5-chloro-N-cyclobutyl-4-methyl-1,4-dihydroquinazolin-2-amine

InChI

InChI=1S/C13H16ClN3/c1-8-12-10(14)6-3-7-11(12)17-13(15-8)16-9-4-2-5-9/h3,6-9H,2,4-5H2,1H3,(H2,15,16,17)

InChI Key

JMABGJPXHWEGBB-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC=C2Cl)NC(=N1)NC3CCC3

Origin of Product

United States

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